Cas no 2305252-75-7 (5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride)
5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-6763291
- 5-aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride
- 2305252-75-7
- 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride
- 5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride
-
- Inchi: 1S/C7H13NO2.ClH/c8-5-2-3-1-4(5)7(10)6(3)9;/h3-7,9-10H,1-2,8H2;1H
- InChI Key: OSHOKCYOQDWMKC-UHFFFAOYSA-N
- SMILES: Cl.OC1C(C2CC(C1C2)N)O
Computed Properties
- Exact Mass: 179.0713064g/mol
- Monoisotopic Mass: 179.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.5Ų
5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6763291-0.05g |
5-aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride, Mixture of diastereomers |
2305252-75-7 | 95% | 0.05g |
$218.0 | 2023-05-29 | |
| Enamine | EN300-6763291-0.1g |
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2305252-75-7 | 95% | 0.1g |
$326.0 | 2023-05-29 | |
| Enamine | EN300-6763291-0.25g |
5-aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride, Mixture of diastereomers |
2305252-75-7 | 95% | 0.25g |
$466.0 | 2023-05-29 | |
| Enamine | EN300-6763291-0.5g |
5-aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride, Mixture of diastereomers |
2305252-75-7 | 95% | 0.5g |
$735.0 | 2023-05-29 | |
| Enamine | EN300-6763291-1.0g |
5-aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride, Mixture of diastereomers |
2305252-75-7 | 95% | 1g |
$943.0 | 2023-05-29 | |
| Enamine | EN300-6763291-2.5g |
5-aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride, Mixture of diastereomers |
2305252-75-7 | 95% | 2.5g |
$1848.0 | 2023-05-29 | |
| Enamine | EN300-6763291-5.0g |
5-aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride, Mixture of diastereomers |
2305252-75-7 | 95% | 5g |
$2732.0 | 2023-05-29 | |
| Enamine | EN300-6763291-10.0g |
5-aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride, Mixture of diastereomers |
2305252-75-7 | 95% | 10g |
$4052.0 | 2023-05-29 | |
| Aaron | AR028NNF-50mg |
5-aminobicyclo[2.2.1]heptane-2,3-diolhydrochloride |
2305252-75-7 | 95% | 50mg |
$325.00 | 2025-02-16 | |
| Aaron | AR028NNF-100mg |
5-aminobicyclo[2.2.1]heptane-2,3-diolhydrochloride |
2305252-75-7 | 95% | 100mg |
$474.00 | 2025-02-16 |
5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride
5-Aminobicyclo[2.2.1]heptane-2,3-diol Hydrochloride: A Comprehensive Overview
The compound 5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride, also known by its CAS number CAS No 2305-252-75-7, is a highly specialized chemical entity with significant applications in various fields of science and industry. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. In this article, we will delve into the details of its structure, synthesis, properties, and the latest research findings that highlight its significance in modern chemistry and pharmacology.
The molecular structure of 5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride is characterized by a bicyclic framework with a bridgehead amine group and two hydroxyl groups. This arrangement confers the compound with unique physical and chemical properties, making it an interesting subject for both academic and industrial research. Recent studies have explored its role in drug design, particularly in the development of bioactive molecules with potential applications in treating neurological disorders and other chronic diseases.
One of the key aspects of this compound is its ability to act as a chiral building block in organic synthesis. The presence of multiple stereogenic centers allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development. Researchers have utilized this property to synthesize complex molecules with high enantioselectivity, paving the way for novel drug candidates.
In terms of synthesis, 5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride can be prepared through various methods, including ring-closing metathesis and other cycloaddition reactions. These methods have been optimized to improve yield and purity, ensuring that the compound is accessible for large-scale production when needed.
The pharmacological profile of this compound has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of ion channels and receptors, which are implicated in various pathological conditions such as epilepsy and pain management. Its ability to interact with these targets makes it a promising candidate for drug development.
Beyond its pharmacological applications, 5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride has also found utility in materials science. Its rigid bicyclic structure lends itself well to applications in polymer chemistry and nanotechnology, where it can serve as a building block for advanced materials with tailored properties.
In conclusion, 5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in medicine and materials science.
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